![molecular formula C13H13FN2O2 B7564738 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, also known as FEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. FEU is a urea derivative that is synthesized through a simple and efficient process.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea varies depending on the application. In the case of its anticancer activity, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In the case of its anti-inflammatory activity, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. In the case of its herbicidal activity, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the activity of photosystem II by binding to the D1 protein.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been shown to have minimal toxicity and side effects in vitro and in vivo studies. In vitro studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has low cytotoxicity towards normal cells and high selectivity towards cancer cells. In vivo studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has low acute toxicity and does not cause any significant changes in body weight, organ weight, or histopathology.
Advantages and Limitations for Lab Experiments
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has some limitations. It has low solubility in water, which can make it difficult to use in aqueous-based experiments. It also has a low melting point, which can make it difficult to handle at high temperatures.
Future Directions
There are several future directions for the research and development of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. In the field of medicine, further studies are needed to investigate the potential of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea as a chemotherapeutic agent and to elucidate its mechanism of action. In the field of agriculture, further studies are needed to optimize the herbicidal activity of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea and to investigate its potential as a bioherbicide. In the field of material science, further studies are needed to explore the potential of 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea as a building block for the synthesis of novel materials with unique properties. Overall, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has great potential for various scientific research applications and further studies are needed to fully realize its potential.
Synthesis Methods
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea is synthesized through a one-pot reaction between 2-fluoroaniline, furfural, and urea in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with urea to form the final product, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. The synthesis method is simple, efficient, and can be easily scaled up for industrial production.
Scientific Research Applications
1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has shown promising results in various scientific research applications. In the field of medicine, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been studied for its potential as an anticancer agent. Studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of agriculture, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been studied for its potential as a herbicide. Studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea inhibits the growth of weeds by inhibiting the activity of photosystem II, a key component of the photosynthetic pathway in plants.
In the field of material science, 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been studied for its potential as a building block for the synthesis of novel materials. Studies have shown that 1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea can be used to synthesize polymers with unique properties such as high thermal stability and mechanical strength.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9(12-7-4-8-18-12)15-13(17)16-11-6-3-2-5-10(11)14/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZWPYWINKWOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

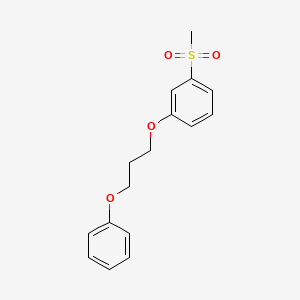
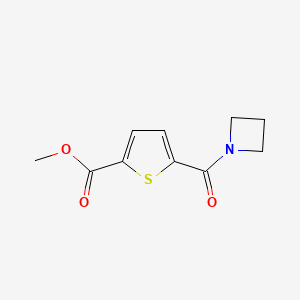
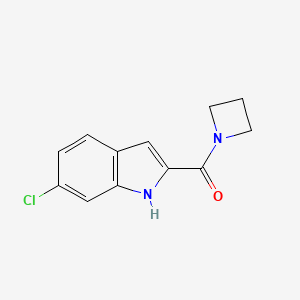
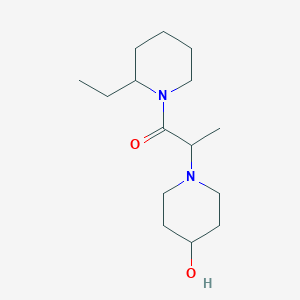
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)
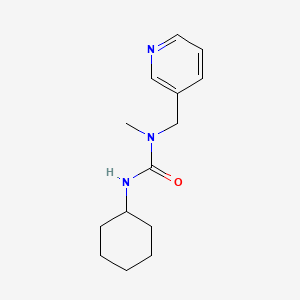
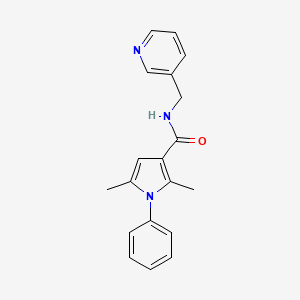
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)